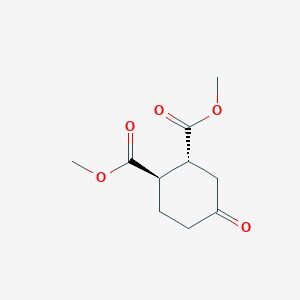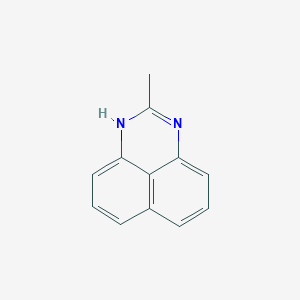
2-methyl-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1H-perimidine is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-perimidine is not fully understood. However, it has been suggested that this compound may exert its antitumor and antiviral activities by inhibiting the activity of enzymes involved in DNA replication and transcription. In addition, this compound may also interact with cellular membranes and disrupt their integrity, leading to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the replication of certain viruses. In addition, this compound has been shown to have antibacterial and antifungal activities. However, the biochemical and physiological effects of this compound on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methyl-1H-perimidine is its unique structure, which makes it a versatile building block for the synthesis of new compounds and materials. In addition, this compound has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs. However, the synthesis of this compound can be challenging, and the yield and purity of the product can vary depending on the reaction conditions and the choice of reagents.
Orientations Futures
There are several future directions for the study of 2-methyl-1H-perimidine. One area of interest is the development of new drugs based on the structure of this compound. Studies have shown that this compound exhibits potent antitumor and antiviral activities, making it a promising candidate for the treatment of cancer and viral infections. In addition, the unique structure of this compound makes it a promising building block for the synthesis of new materials with novel properties. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as to optimize the synthesis method and improve the yield and purity of the product.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis of this compound can be achieved through various methods, and its unique structure makes it a versatile building block for the synthesis of new compounds and materials. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as to optimize the synthesis method and improve the yield and purity of the product.
Méthodes De Synthèse
The synthesis of 2-methyl-1H-perimidine can be achieved through various methods, including the reaction of 2-methylpyridine with formaldehyde and ammonium acetate, the reaction of 2-methylpyridine with ethyl formate and ammonium acetate, and the reaction of 2-methylpyridine with ethyl cyanoacetate and ammonium acetate. The yield and purity of the product depend on the reaction conditions and the choice of reagents.
Applications De Recherche Scientifique
2-methyl-1H-perimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic materials. The unique structure of this compound makes it a promising candidate for the development of new drugs and materials.
Propriétés
Numéro CAS |
5157-10-8 |
|---|---|
Formule moléculaire |
C12H10N2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-methyl-1H-perimidine |
InChI |
InChI=1S/C12H10N2/c1-8-13-10-6-2-4-9-5-3-7-11(14-8)12(9)10/h2-7H,1H3,(H,13,14) |
Clé InChI |
HJXMORWPPSSVMF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
SMILES canonique |
CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





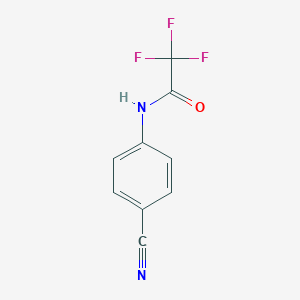
![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
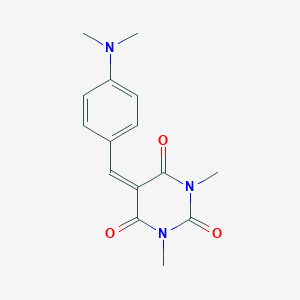


![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)

![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
![1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine](/img/structure/B188036.png)
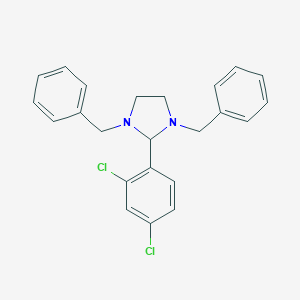
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
